molecular formula C13H19NOS B14906114 4-(phenylsulfanyl)-N-(propan-2-yl)butanamide

4-(phenylsulfanyl)-N-(propan-2-yl)butanamide

Cat. No.: B14906114
M. Wt: 237.36 g/mol
InChI Key: BQBCRQYNHSSDKB-UHFFFAOYSA-N
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Description

n-Isopropyl-4-(phenylthio)butanamide is an organic compound with the molecular formula C13H19NOS. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structural features, which include an isopropyl group and a phenylthio group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-4-(phenylthio)butanamide typically involves the reaction of 4-(phenylthio)butanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of n-Isopropyl-4-(phenylthio)butanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as thiols, amines, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

n-Isopropyl-4-(phenylthio)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isopropyl-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    n-Isopropylbutanamide: Lacks the phenylthio group, making it less hydrophobic.

    4-(Phenylthio)butanoic acid: Contains a carboxylic acid group instead of an amide.

    n-Isopropyl-4-(methylthio)butanamide: Has a methylthio group instead of a phenylthio group.

Uniqueness

n-Isopropyl-4-(phenylthio)butanamide is unique due to the presence of both an isopropyl group and a phenylthio group, which confer distinct chemical and physical properties. The phenylthio group enhances its hydrophobicity and potential for interactions with biological targets, while the isopropyl group provides steric hindrance, influencing its reactivity and stability.

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

4-phenylsulfanyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C13H19NOS/c1-11(2)14-13(15)9-6-10-16-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15)

InChI Key

BQBCRQYNHSSDKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCCSC1=CC=CC=C1

Origin of Product

United States

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